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molecular formula C7H6BClO3 B050531 4-Chloro-2-formylphenylboronic acid CAS No. 913835-76-4

4-Chloro-2-formylphenylboronic acid

Cat. No. B050531
M. Wt: 184.39 g/mol
InChI Key: BTQFQGHQBOWNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420655B2

Procedure details

To a solution of 4-chloro-2-formylphenylboronic acid (200 mg, 1.09 mmol) in DMF (10 mL) are added pyrazole (88 mg, 1.3 mmol), Cu(OAc)2 (295 mg, 1.6 mmol), pyridine (171 mg, 2.2 mmol) and molecular sieve (200 mg) at room temperature. The mixture is stirred for 48 hours with open cap. The mixture is filtered through a short pad of diatomaceous earth (2 g) rinsing with MeOH (10 mL). The combined filtrate is extracted with H2O (15 mL) and EtOAc (3×10 mL). The combined organic layer is dried with MgSO4 and filtered. The filtrate is concentrated and the residue is purified by silica gel flash column chromatography eluting with 10% EtOAc in heptane to afford 5-chloro-2-pyrazol-1-yl-benzaldehyde (50 mg, 22%) as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
295 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[C:4]([CH:11]=[O:12])[CH:3]=1.[NH:13]1[CH:17]=[CH:16][CH:15]=[N:14]1.N1C=CC=CC=1>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Cu+2]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:13]2[CH:17]=[CH:16][CH:15]=[N:14]2)=[C:4]([CH:3]=1)[CH:11]=[O:12] |f:4.5.6|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)B(O)O)C=O
Name
Quantity
88 mg
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
171 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
295 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 48 hours with open cap
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a short pad of diatomaceous earth (2 g)
WASH
Type
WASH
Details
rinsing with MeOH (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined filtrate is extracted with H2O (15 mL) and EtOAc (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel flash column chromatography
WASH
Type
WASH
Details
eluting with 10% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C=O)C1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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